tert-Butyl (R)-(4-(((2-amino-9-(4-fluorobenzyl)-6-oxo-6,9-dihydro-1H-purin-8-yl)thio)methyl)-2,5-dioxo-9,12,15-trioxa-3,6-diazaheptadecan-17-yl)carbamate
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Overview
Description
tert-Butyl ®-(4-(((2-amino-9-(4-fluorobenzyl)-6-oxo-6,9-dihydro-1H-purin-8-yl)thio)methyl)-2,5-dioxo-9,12,15-trioxa-3,6-diazaheptadecan-17-yl)carbamate is a complex organic compound that features a tert-butyl carbamate group. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The presence of multiple functional groups, such as amino, fluorobenzyl, and purinyl groups, makes it a versatile molecule for synthetic and research purposes.
Preparation Methods
The synthesis of tert-Butyl ®-(4-(((2-amino-9-(4-fluorobenzyl)-6-oxo-6,9-dihydro-1H-purin-8-yl)thio)methyl)-2,5-dioxo-9,12,15-trioxa-3,6-diazaheptadecan-17-yl)carbamate typically involves multiple steps. One common method includes the protection of amino groups using tert-butyl carbamate (Boc) groups. The Boc protection is achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The synthesis may also involve palladium-catalyzed cross-coupling reactions to introduce various functional groups .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions are common, using bases like cesium carbonate (Cs2CO3) in solvents like 1,4-dioxane.
Scientific Research Applications
tert-Butyl ®-(4-(((2-amino-9-(4-fluorobenzyl)-6-oxo-6,9-dihydro-1H-purin-8-yl)thio)methyl)-2,5-dioxo-9,12,15-trioxa-3,6-diazaheptadecan-17-yl)carbamate has several applications in scientific research:
Chemistry: Used in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles.
Biology: Its functional groups make it useful in studying enzyme interactions and protein modifications.
Industry: Used in the production of various organic compounds and intermediates.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. The Boc group can be cleaved under acidic conditions, releasing the active amine . This amine can then participate in various biochemical pathways, potentially inhibiting or activating specific enzymes or receptors. The presence of the fluorobenzyl and purinyl groups suggests potential interactions with nucleic acids and proteins, influencing cellular processes.
Comparison with Similar Compounds
Similar compounds include other Boc-protected amines and carbamates, such as:
tert-Butyl carbamate: Used in similar synthetic applications.
N-Boc-protected anilines: Commonly used in organic synthesis.
Carbamic acid derivatives: Used in various chemical reactions and as intermediates.
The uniqueness of tert-Butyl ®-(4-(((2-amino-9-(4-fluorobenzyl)-6-oxo-6,9-dihydro-1H-purin-8-yl)thio)methyl)-2,5-dioxo-9,12,15-trioxa-3,6-diazaheptadecan-17-yl)carbamate lies in its complex structure, which allows for diverse applications and interactions in scientific research.
Properties
Molecular Formula |
C30H43FN8O8S |
---|---|
Molecular Weight |
694.8 g/mol |
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[[(2R)-2-acetamido-3-[[2-amino-9-[(4-fluorophenyl)methyl]-6-oxo-1H-purin-8-yl]sulfanyl]propanoyl]amino]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C30H43FN8O8S/c1-19(40)35-22(25(41)33-9-11-44-13-15-46-16-14-45-12-10-34-29(43)47-30(2,3)4)18-48-28-36-23-24(37-27(32)38-26(23)42)39(28)17-20-5-7-21(31)8-6-20/h5-8,22H,9-18H2,1-4H3,(H,33,41)(H,34,43)(H,35,40)(H3,32,37,38,42)/t22-/m0/s1 |
InChI Key |
JSUYISGEYGYJQH-QFIPXVFZSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CSC1=NC2=C(N1CC3=CC=C(C=C3)F)N=C(NC2=O)N)C(=O)NCCOCCOCCOCCNC(=O)OC(C)(C)C |
Canonical SMILES |
CC(=O)NC(CSC1=NC2=C(N1CC3=CC=C(C=C3)F)N=C(NC2=O)N)C(=O)NCCOCCOCCOCCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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